N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound featuring a furan ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted furans and hydrazides.
Scientific Research Applications
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The furan ring and hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde derivatives: Compounds with similar furan ring structures.
Hydrazide derivatives: Compounds containing hydrazide groups with various substitutions.
Uniqueness
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its combination of a furan ring and a hydrazide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-13-6-8-14(9-7-13)17-12-16(20)19-18-10-2-4-15-5-3-11-21-15/h2-11,17H,12H2,1H3,(H,19,20)/b4-2+,18-10+ |
InChI Key |
QFCUXOWHNHMWCN-MLBXATLCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC=CC2=CC=CO2 |
Origin of Product |
United States |
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